molecular formula C18H23FN2 B1392573 N-(4-Fluorobenzyl)-N'-(4-methylbenzyl)propane-1,3-diamine CAS No. 1242881-92-0

N-(4-Fluorobenzyl)-N'-(4-methylbenzyl)propane-1,3-diamine

Cat. No. B1392573
M. Wt: 286.4 g/mol
InChI Key: FLAMFYANYJOOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Fluorobenzyl)-N'-(4-methylbenzyl)propane-1,3-diamine, also known as 4-FBMP, is an organic compound belonging to the class of amines. It is a colorless, crystalline solid that is insoluble in water. 4-FBMP is used in a variety of scientific research applications and is found in a range of pharmaceuticals, cosmetics, and other products.

Scientific Research Applications

1. Molecular Interactions and Structural Analysis

  • Pi-Stacked Hydrogen-Bonded Sheets : The molecular structure of related diamines, including variants of propane-1,3-diamine, demonstrates significant interactions like C-H...O hydrogen bonds and aromatic pi-pi stacking, contributing to their three-dimensional molecular arrangement (Bomfim et al., 2005).

  • DNA-Cleavage and Antimicrobial Activities : Certain propane-1,3-diamine derivatives exhibit DNA-cleavage capabilities, affecting DNA intensity and mobility, as well as notable antimicrobial activities against bacteria and yeast strains (Okumuş et al., 2022).

properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2/c1-15-3-5-16(6-4-15)13-20-11-2-12-21-14-17-7-9-18(19)10-8-17/h3-10,20-21H,2,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAMFYANYJOOLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCCNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorobenzyl)-N'-(4-methylbenzyl)propane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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